3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a fluorine atom, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Benzoylation: The pyrazole is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Piperidine Introduction: The benzoylated pyrazole is reacted with 4-piperidone to introduce the piperidine ring.
Quinazoline Formation: The final step involves the cyclization of the intermediate with 6-fluoro-2-aminobenzamide under acidic conditions to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the quinazoline core, potentially converting them to alcohols.
Substitution: The fluorine atom in the quinazoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the quinazoline core.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.
Biology and Medicine
In biology and medicine, 3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in oncology and neurology.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a quinazoline core are known to inhibit enzymes such as tyrosine kinases, which play a role in cell signaling pathways. The presence of the pyrazole and piperidine moieties could enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based tyrosine kinase inhibitor.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
What sets 3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione apart is its unique combination of functional groups, which could confer distinct pharmacological properties. The presence of the pyrazole ring, in particular, may enhance its ability to interact with specific biological targets, potentially leading to improved efficacy and reduced side effects compared to other quinazoline derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
6-fluoro-3-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c24-16-5-6-20-19(14-16)22(31)29(23(32)26-20)17-7-11-27(12-8-17)21(30)15-3-1-4-18(13-15)28-10-2-9-25-28/h1-6,9-10,13-14,17H,7-8,11-12H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKPJMRIXFQFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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